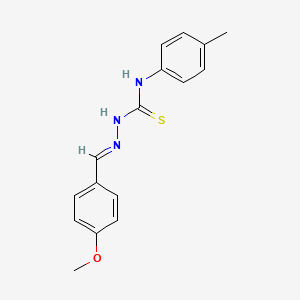

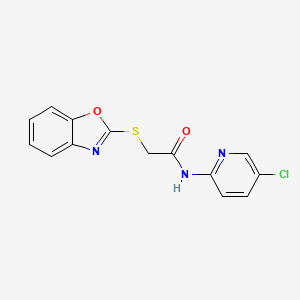

![molecular formula C12H14N6O2S B5506226 1,3,7-trimethyl-8-[(1-methyl-1H-imidazol-2-yl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5506226.png)

1,3,7-trimethyl-8-[(1-methyl-1H-imidazol-2-yl)thio]-3,7-dihydro-1H-purine-2,6-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of related compounds, such as 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, involves intramolecular alkylation processes. Precursors like 6-[(2-hydroxyethyl)amino]-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione are used, followed by hydrogenation and reaction with orthocarboxylate and mesyl chloride to produce the final compounds (Šimo, Rybár, & Alföldi, 1998).

Molecular Structure Analysis

Structural analysis of similar compounds, such as 6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-diones, involves one-step procedures using 8-halo-3,7-dihydro-1H-purine-2,6-diones and thiiranes, yielding compounds in varying yields. Such processes highlight the structural complexity and the methods used for determining molecular structures (Khaliullin & Klen, 2009).

Chemical Reactions and Properties

Chemical reactions of related compounds, like 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-dione derivatives, involve synthesis using spectroscopic methods (1H-NMR, 13C-NMR, MS spectrometry) for elucidating structures. Such methods are pivotal in understanding the chemical reactions and properties of complex purine derivatives (Gobouri, 2020).

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Research has explored the synthesis of related compounds with potential antidepressant and anxiolytic properties. A study by Zagórska et al. (2016) synthesized derivatives with serotonin (5-HT1A/5-HT7) receptor affinity and phosphodiesterase (PDE4B and PDE10A) inhibitor activity. One compound showed potential as an antidepressant in animal models (Zagórska et al., 2016).

Mesoionic Analog Synthesis

Coburn and Taylor (1982) reported on the synthesis of mesoionic purinone analogs. These analogs, related to purine-2,8-dione, were evaluated for their properties, including hydrolytic ring-opening reactions (Coburn & Taylor, 1982).

Novel Derivative Synthesis

Šimo, Rybár, and Alföldi (1998) focused on synthesizing new derivatives, specifically 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones. This research contributes to the development of structurally varied compounds in this chemical class (Šimo, Rybár, & Alföldi, 1998).

Antiviral Activity Research

A study by Kim et al. (1978) described the synthesis of imidazo[1,2-a]-s-triazine nucleosides and their nucleotide analogs, evaluating their antiviral activities in tissue culture (Kim et al., 1978).

Ligand-Metal Complexes Study

Shaker (2011) investigated the synthesis and study of mixed ligand-metal complexes involving 1,3,7-trimethylxanthine and related compounds, characterizing their physical and chemical properties (Shaker, 2011).

Human A3 Adenosine Receptor Antagonists

Research by Baraldi et al. (2005) synthesized and evaluated novel derivatives as potent and selective human A3 adenosine receptor antagonists. This illustrates the compound's application in targeting specific receptor subtypes (Baraldi et al., 2005).

Mécanisme D'action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Orientations Futures

Nowadays, Public health problems were increasing due to AMR in drug therapy. So, there is necessary for the development of a new drug that overcomes the AMR problems . In past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs .

Propriétés

IUPAC Name |

1,3,7-trimethyl-8-(1-methylimidazol-2-yl)sulfanylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N6O2S/c1-15-6-5-13-10(15)21-11-14-8-7(16(11)2)9(19)18(4)12(20)17(8)3/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRGJPBXTGBFVCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,7-Trimethyl-8-(1-methyl-1H-imidazol-2-ylsulfanyl)-3,7-dihydro-purine-2,6-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

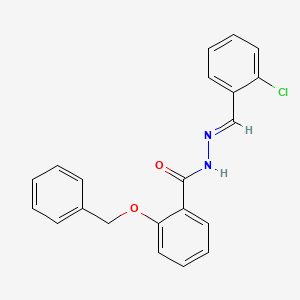

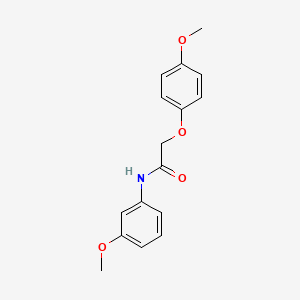

![2-(2-phenyl-1,3-thiazol-4-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5506167.png)

![5-[(4-amino-1-piperidinyl)carbonyl]-3-methyl-1-(2-phenylethyl)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5506181.png)

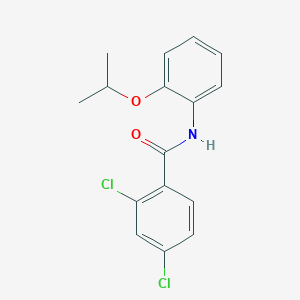

![1-[(2-methylphenoxy)acetyl]-1H-benzimidazole](/img/structure/B5506185.png)

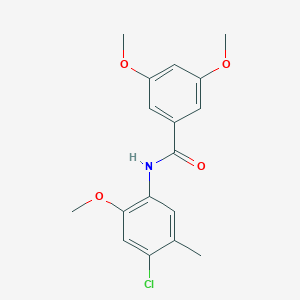

![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5506203.png)

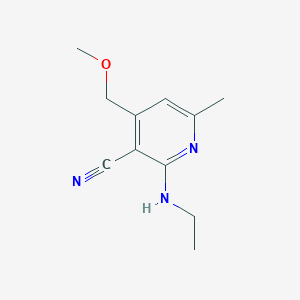

![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B5506229.png)

![N-[4-(cyanomethyl)phenyl]nicotinamide](/img/structure/B5506232.png)

![3-bromo-N'-{2-[(4-bromobenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B5506237.png)